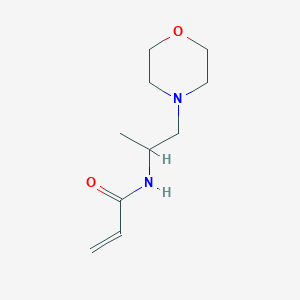![molecular formula C15H21N3O2S B7557663 2-ethylsulfonyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline](/img/structure/B7557663.png)
2-ethylsulfonyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethylsulfonyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is a member of the sulfonamide family, which is known for its diverse pharmacological properties.
Mecanismo De Acción
The mechanism of action of 2-ethylsulfonyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline involves the inhibition of specific enzymes and molecular pathways that are involved in the growth and proliferation of cancer cells. This compound has been found to target the PI3K/Akt/mTOR signaling pathway, which is known to be overactive in many types of cancer.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. This compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce the expression of genes that are involved in cancer cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-ethylsulfonyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline in lab experiments is its ability to selectively target cancer cells without affecting normal cells. This makes it a promising candidate for cancer treatment. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are many future directions for research on 2-ethylsulfonyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline. One area of interest is in the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of research is in the development of more effective drug delivery systems that can overcome the solubility issues associated with this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in other areas of research beyond cancer treatment.
Métodos De Síntesis
The synthesis of 2-ethylsulfonyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline involves the reaction of 2-ethylsulfonyl aniline with 1,3,5-trimethylpyrazole-4-carbaldehyde in the presence of a suitable catalyst. The resulting product is purified through column chromatography to obtain a pure form of the compound.
Aplicaciones Científicas De Investigación
2-ethylsulfonyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline has been studied for its potential use in various research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has the ability to inhibit the growth of cancer cells by targeting specific molecular pathways.
Propiedades
IUPAC Name |
2-ethylsulfonyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-5-21(19,20)15-9-7-6-8-14(15)16-10-13-11(2)17-18(4)12(13)3/h6-9,16H,5,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGMINLKYUAZBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1NCC2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-bromophenyl)propan-2-yl]-2-chloroacetamide](/img/structure/B7557582.png)
![N-[6-(2-methylimidazol-1-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B7557585.png)
![3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide](/img/structure/B7557592.png)


![2-chloro-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B7557611.png)
![2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide](/img/structure/B7557616.png)

![2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide](/img/structure/B7557627.png)

![N-[3-[(2-chloroacetyl)amino]-4-methylphenyl]propanamide](/img/structure/B7557650.png)

![2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol](/img/structure/B7557677.png)
![3-amino-N-[2-(methanesulfonamido)phenyl]benzamide](/img/structure/B7557687.png)